molecular formula C13H10N2O B2880484 5-(furan-2-yl)-3-phenyl-1H-pyrazole CAS No. 2976-06-9

5-(furan-2-yl)-3-phenyl-1H-pyrazole

Cat. No. B2880484
CAS RN: 2976-06-9
M. Wt: 210.236
InChI Key: ZXRRQXOVEKCBQB-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Compounds containing such rings are also referred to as furans .


Synthesis Analysis

Furan derivatives can be synthesized from furan-2-carboxylic acid hydrazide . Mannich bases and methyl derivatives can then be prepared .


Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been studied . The difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture have been discussed .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone .

Scientific Research Applications

Antioxidant Agents

A study by Prabakaran et al. (2021) synthesized a series of derivatives including 5-(furan-2-yl)-3-phenyl-1H-pyrazole, finding potential antioxidant applications. The compounds demonstrated in vitro antioxidant activity and molecular docking revealed strong interactions with protein tyrosine kinase, suggesting their potential as antioxidants (Prabakaran, Manivarman, & Bharanidharan, 2021).

Antimicrobial Activity

Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives including 5-(furan-2-yl)-3-phenyl-1H-pyrazole and evaluated their antimicrobial activity. The study found these compounds effective against various bacterial and fungal strains, suggesting their use in antimicrobial applications (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Structural Chemistry

Borisova et al. (2016) examined the crystal structures of derivatives of 5-(furan-2-yl)-3-phenyl-1H-pyrazole. Their study contributes to the understanding of the stereochemical peculiarities of these compounds, important for designing materials and drugs with desired properties (Borisova, Toze, Yagafarov, Zubkov, Dorovatovskii, Zubavichus, & Khrustalev, 2016).

Anti-Inflammatory and Antibacterial Agents

Ravula et al. (2016) synthesized novel pyrazoline derivatives, including those with a 5-(furan-2-yl)-3-phenyl moiety. These compounds showed promising anti-inflammatory and antibacterial activities, indicating potential therapeutic applications (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

Safety And Hazards

General measures for handling furan derivatives include avoiding any direct contact with the product and not breathing dust/fume/gas/mist/vapours/spray .

Future Directions

The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs . The fate of selected FPCs and their potential are shown herein as an example only, where many more simple or complex chemicals can be obtained .

properties

IUPAC Name

5-(furan-2-yl)-3-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-2-5-10(6-3-1)11-9-12(15-14-11)13-7-4-8-16-13/h1-9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRRQXOVEKCBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-3-phenyl-1H-pyrazole

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